N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-15-21(10-11-24(18)30-3)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHPTWSQUJZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 375.55 g/mol. Its structure features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antibacterial effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.55 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives within the isoquinoline class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Isoquinoline Derivatives
A study published in the Journal of Medicinal Chemistry reported that certain isoquinoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity . The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory Activity
The sulfonamide moiety is known for its anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | COX Selectivity |
|---|---|---|
| Compound A | 0.011 | COX-II selective |
| Compound B | 0.200 | Non-selective |
A recent review highlighted that modifications to the isoquinoline structure can enhance COX-II selectivity while minimizing ulcerogenic effects, making them suitable candidates for treating chronic inflammatory conditions .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. The ability to modulate dopamine receptors could contribute to its efficacy in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Study: Neuroprotective Mechanisms
Research has indicated that similar compounds can enhance dopamine receptor signaling, potentially offering therapeutic benefits in Parkinson's disease models . The neuroprotective mechanisms are believed to involve reducing inflammation and oxidative damage within neural tissues.
Scientific Research Applications
Structural Characteristics
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 3,4-dihydroisoquinoline moiety is linked to neuroactive properties, while the pyrrole derivative contributes to its pharmacokinetic profile.
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide exhibit potential as neuroprotective agents. The isoquinoline structure is associated with modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
2. Anticancer Activity
Studies have shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including enzyme inhibition and induction of apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in reducing cell viability .
3. Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit antibacterial activity against a range of pathogens, making it a candidate for further development as an antibiotic agent .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined a series of isoquinoline derivatives and their effects on neuronal health. The results indicated that certain modifications to the isoquinoline structure enhanced neuroprotective effects in cellular models of oxidative stress . The compound demonstrated significant promise in this area.
Case Study 2: Anticancer Efficacy
In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound effectively inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for development into a therapeutic agent for cancer treatment .
Data Tables
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Amine intermediate preparation : Reacting 1-methyl-1H-pyrrole derivatives with halogenated or carbonyl-containing precursors under inert atmospheres (e.g., argon) to form the dihydroisoquinoline-pyrrole backbone .
- Sulfonamide coupling : Using 4-methoxy-3-methylbenzenesulfonamide with the amine intermediate in anhydrous tetrahydrofuran (THF) and triethylamine (TEA) as a base. Reaction conditions often require 12–24 hours at room temperature or mild heating .
- Purification : Reverse-phase chromatography (e.g., C18 columns) is critical for isolating the target compound, with yields ranging from 48% to 75% depending on substituent reactivity .
Basic: Which analytical methods are essential for structural confirmation?
Answer:
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., experimental vs. calculated mass accuracy within ±1 ppm) .
- Multinuclear NMR :
- ¹H/¹³C NMR : Assign signals for methoxy (-OCH₃), sulfonamide (-SO₂NH-), and dihydroisoquinoline aromatic protons. For example, the methyl group in the benzenesulfonamide moiety appears at ~2.3 ppm (¹H) and 21 ppm (¹³C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrole and dihydroisoquinoline regions .
- Infrared Spectroscopy (IR) : Confirm functional groups like sulfonamide (S=O stretches at 1145–1092 cm⁻¹) and methoxy (C-O stretches at 1234 cm⁻¹) .
Advanced: How can reaction yields be improved for low-yield steps (e.g., 48%)?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Statistically model variables like temperature, solvent polarity, and stoichiometry. For example, increasing TEA equivalents or switching to dimethylformamide (DMF) may enhance nucleophilicity in coupling steps .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to <4 hours) while improving regioselectivity, as demonstrated in analogous pyrrole syntheses .
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonamide formation .
Advanced: How to address contradictory NMR data during characterization?
Answer:
Conflicting signals (e.g., unexpected splitting or integration ratios) may arise from:
- Dynamic equilibria : Proton exchange in sulfonamide NH groups can broaden signals. Use deuterated DMSO-d₆ to slow exchange and resolve splitting .
- Steric hindrance : Restricted rotation in the dihydroisoquinoline-pyrrole moiety may split aromatic protons. Variable-temperature NMR (e.g., 25°C to 60°C) can confirm this by observing coalescence .
- Impurity interference : Compare HRMS data to rule out byproducts (e.g., residual starting materials with similar Rf values) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying key pharmacophores:
- Sulfonamide substituents : Replace the 4-methoxy-3-methyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
- Pyrrole ring modifications : Introduce halogens (e.g., -Cl, -F) or heterocycles (e.g., pyrazole) to evaluate metabolic stability .
- Dihydroisoquinoline saturation : Compare activity of dihydro (1H) vs. fully aromatic isoquinoline derivatives to probe conformational flexibility .
- In vitro assays : Pair synthetic analogs with enzyme inhibition assays (e.g., NLRP3 inflammasome) or cellular models (e.g., cytokine release) to correlate structural changes with potency .
Advanced: What computational methods support mechanistic studies of its bioactivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like NLRP3 (PDB: 6NPY). Prioritize residues involved in hydrogen bonding (e.g., sulfonamide with Arg578) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å for stable binding) .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity across derivatives .
Advanced: How to troubleshoot poor solubility in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug strategies : Introduce phosphate or acetate groups at the sulfonamide nitrogen for transient solubility, which hydrolyze in vivo .
- Salt formation : React the free base with HCl or citric acid to improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
